5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the benzo[d]imidazole and pyrrolone moieties in its structure makes it a compound of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzo[d]imidazole moiety: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Formation of the pyrrolone ring: This involves the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions.
Coupling of the benzo[d]imidazole and pyrrolone moieties: This step typically involves the use of coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial production methods may involve the use of microwave irradiation to accelerate the reaction rates and improve yields .
Chemical Reactions Analysis
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide .
Scientific Research Applications
5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used as a probe to study enzyme functions and receptor interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets. The benzo[d]imidazole moiety can bind to enzymes or receptors, altering their activity. The compound may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact pathways involved depend on the specific biological context .
Comparison with Similar Compounds
Similar compounds include other benzo[d]imidazole derivatives and pyrrolone-containing molecules. For example:
Benzo[d]imidazo[2,1-b]thiazoles: These compounds have similar structural features and biological activities.
Imidazo[2,1-b]thiazole carboxamides: These derivatives are also used in medicinal chemistry for their therapeutic potential
The uniqueness of 5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)-5-imino-1-(3-phenylpropyl)-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c21-19-18(20-22-15-10-4-5-11-16(15)23-20)17(25)13-24(19)12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,21,25H,6,9,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZARYDKFJNABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CCCC2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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